molecular formula C21H16N2O B2994139 (Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide CAS No. 358771-19-4

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide

Cat. No.: B2994139
CAS No.: 358771-19-4
M. Wt: 312.372
InChI Key: FMHYPPJBPOMOSY-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide is a synthetic organic compound provided for research use only. It is characterized by its (Z)-configured acrylamide backbone, which incorporates a cyano group and aromatic naphthalene and toluyl substituents. This specific configuration is a crucial pharmacophore in medicinal chemistry, often associated with biological activity . Compounds within this chemical class are frequently investigated for their potential antiproliferative properties in oncology research. Structurally similar (Z)-2-cyano-N-arylprop-2-enamide analogs have been shown to exhibit cytotoxicity against various cancer cell lines, including breast adenocarcinoma and colorectal carcinoma . The proposed mechanism of action for such molecules may involve the disruption of key cellular pathways, including interaction with kinase proteins and the induction of cell cycle arrest, as suggested by docking studies on related structures . This product is intended solely for use in non-human research applications, such as in vitro biochemical assays and as a standard in analytical profiling. It is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and identity.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-15-9-11-16(12-10-15)13-18(14-22)21(24)23-20-8-4-6-17-5-2-3-7-19(17)20/h2-13H,1H3,(H,23,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHYPPJBPOMOSY-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide, with the chemical formula C21H16N2O and CAS Number 358771-19-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A cyano group (-C≡N)
  • A naphthalene moiety
  • An enamide functional group

This structural complexity allows it to engage in various chemical reactions typical of both amides and alkenes, making it a candidate for numerous biological applications .

Synthesis

The synthesis of (Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide generally involves multi-step organic reactions. A common method includes:

  • Reacting N-(2-formylphenyl)-4-methylbenzenesulfonamide with potassium carbonate in acetonitrile.
  • Adding (Z)-methyl 2-(bromomethyl)-3-phenylacrylate to the mixture.
  • Purifying the resultant compound through column chromatography.

The yield of this synthesis can be as high as 98%, indicating an efficient process for obtaining the compound .

Anticancer Potential

Preliminary studies suggest that (Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide may exhibit anticancer properties. Research has indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, studies on related compounds have shown significant reductions in tumor growth and enhanced apoptosis in cancer cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through in vitro assays. It has been shown to modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα. In vivo studies using animal models have reported significant reductions in edema and leukocyte migration, suggesting that this compound may effectively treat inflammatory conditions .

Case Studies

  • In Vitro Studies : In macrophage cultures, (Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide demonstrated non-cytotoxic concentrations while significantly reducing nitrite production and cytokine levels upon stimulation with lipopolysaccharides (LPS) .
  • In Vivo Studies : In models of induced paw edema and peritonitis, the compound showed a dose-dependent reduction in inflammation markers, comparable to established anti-inflammatory drugs like dexamethasone .

Research Findings Summary Table

Study Type Findings Reference
In VitroReduced IL-1β and TNFα production in macrophages
In VivoSignificant reduction of edema in CFA-induced models
SynthesisYield up to 98% using optimized conditions

Comparison with Similar Compounds

Table 1: Photovoltaic Performance of Structural Analogues

Compound Substituent (R) Electron Donor Strength PCE (%) Reference
(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide 4-methylphenyl Moderate N/A -
(Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid 4-(dimethylamino)phenyl Strong 3.17
(Z)-2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid 4-(diphenylamino)phenyl Very Strong 3.30

Crystallographic and Solid-State Behavior

The crystal structures of (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines (halides: Cl, Br) reveal significant molecular twisting (dihedral angles ~56°) and stabilization via weak interactions (C–H⋯N, C–H⋯X, π–π stacking) .

Stereochemical and Electronic Effects

The (E)-isomer of 3-(5-methylfuran-2-yl)-N,N-dipentyl-prop-2-enamide () highlights the importance of stereochemistry: Z-isomers often exhibit enhanced intramolecular charge transfer due to planar configurations, whereas E-isomers may show reduced conjugation. For the target compound, the Z-configuration likely optimizes electronic delocalization between the cyano and amide groups, a critical factor in photophysical applications .

Q & A

Q. What experimental methods are recommended for determining the thermodynamic properties of (Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide in the condensed phase?

Low-temperature adiabatic calorimetry (e.g., using a TAU-10 calorimeter) is ideal for measuring heat capacities in the range of 78–370 K. Polynomial dependencies derived from experimental data enable calculation of standard thermodynamic functions (e.g., entropy, enthalpy). This approach has been validated for structurally similar cyanoacrylate derivatives .

Q. How can crystallographic software like SHELX be utilized to resolve the molecular structure of this compound?

SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) are robust for small-molecule crystallography. Key steps include:

  • Data collection with high-resolution X-ray diffraction.
  • Using direct methods for phase determination.
  • Refinement with anisotropic displacement parameters. Validation via R-factor analysis and electron density maps ensures accuracy .

Q. What synthetic protocols are effective for preparing (Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide?

A two-step approach is common:

  • Step 1 : Condensation of 4-methylbenzaldehyde with cyanoacetamide under basic conditions to form the α,β-unsaturated nitrile intermediate.
  • Step 2 : Coupling with 1-naphthylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF. Monitor reaction progress via TLC (n-hexane:ethyl acetate = 9:1) .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data between experimental and computational models be resolved?

Discrepancies often arise from assumptions in ideal gas-phase calculations. To address this:

  • Compare experimental heat capacity curves (e.g., from adiabatic calorimetry) with DFT-derived values.
  • Adjust computational models by incorporating empirical corrections for intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) .

Q. What strategies optimize crystal packing analysis for this compound when hydrogen-bonding patterns are ambiguous?

Apply graph set analysis (Etter’s methodology) to categorize hydrogen-bonding motifs. Use ORTEP-3 to visualize molecular geometry and SHELXL to refine hydrogen atom positions. For ambiguous cases, supplement with Hirshfeld surface analysis to quantify intermolecular contacts .

Q. How can researchers distinguish between polymorphic forms of this compound using crystallographic tools?

  • Conduct single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters and space groups.
  • Compare experimental powder XRD patterns with simulated data from SHELX-refined structures.
  • Monitor thermal stability via DSC to identify phase transitions unique to each polymorph .

Q. What computational methods are suitable for predicting the reactivity of the α,β-unsaturated nitrile moiety in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties:

  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Calculate Fukui indices to assess regioselectivity in Michael addition reactions .

Methodological Considerations

Q. How should researchers handle side reactions during the synthesis of this compound, such as E/Z isomerization?

  • Control reaction temperature (<60°C) to minimize thermal isomerization.
  • Use chiral auxiliaries or stereoselective catalysts (e.g., L-proline) to favor the Z-configuration.
  • Confirm stereochemistry via NOESY NMR or SC-XRD .

Q. What analytical techniques are critical for validating hydrogen-bonding networks in the crystal lattice?

  • SC-XRD : Resolve bond distances and angles with SHELXL-refined structures.
  • IR Spectroscopy : Identify N–H and C=O stretching frequencies indicative of hydrogen bonds.
  • Solid-state NMR : Measure [1]H–[15]N correlation spectra to map intermolecular interactions .

Q. How can researchers reconcile conflicting crystallographic data from different refinement software?

Cross-validate results using multiple programs (e.g., SHELXL vs. Olex2). Apply Hamilton’s R-factor ratio test to statistically compare models. Ensure data-to-parameter ratios >10 to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.